molecular formula C15H17ClN4O2S B2532863 Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate CAS No. 343375-62-2

Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate

Cat. No.: B2532863
CAS No.: 343375-62-2
M. Wt: 352.84
InChI Key: KAYAJDTZYMKHKJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a piperazine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H17ClN4O2S
  • Molecular Weight : 352.84 g/mol

The compound features a thiazole ring, an amino group, and a piperazine moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus8 µg/mL
P. aeruginosa12 µg/mL

These results indicate the compound's potential as an effective antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study: Antitumor Effects

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the S phase. The compound was shown to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to increased apoptosis rates in treated cells.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have indicated that:

  • The compound exhibits favorable absorption characteristics.
  • It has a moderate half-life, making it suitable for both acute and chronic treatment protocols.
  • Metabolism primarily occurs via hepatic pathways, with renal excretion as the main route for elimination.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}ClN3_{3}O2_2S
  • Molecular Weight : 353.85 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. The presence of substituents such as the p-chloro group enhances its potency. For instance, studies have shown that derivatives of thiazoles exhibit IC50_{50} values in the low micromolar range against human glioblastoma and melanoma cells .
  • Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains. In vitro studies have indicated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
  • Neuropharmacological Effects : Some derivatives of thiazoles have shown anticonvulsant properties, providing a basis for further exploration in treating neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell LineIC50_{50} ValueReference
AntitumorHuman glioblastoma<10 µM
AntitumorHuman melanoma<10 µM
AntibacterialE. coli15 µg/mL
AntibacterialS. aureus20 µg/mL
AnticonvulsantRat modelEffective at ED50

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on different cancer cell lines. The results indicated that compounds with electron-withdrawing substituents like chlorine exhibited enhanced antiproliferative activity, with significant growth inhibition observed at concentrations as low as 1 µM .
  • Antimicrobial Screening : In a comparative study of thiazole derivatives against pathogenic bacteria, this compound showed promising results with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Neuropharmacological Studies : Research involving animal models demonstrated that certain thiazole derivatives exhibited anticonvulsant effects comparable to established medications. This suggests that this compound may be explored for its potential in treating epilepsy and other seizure disorders .

Properties

IUPAC Name

methyl 4-amino-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-22-14(21)12-13(17)18-15(23-12)20-8-6-19(7-9-20)11-4-2-10(16)3-5-11/h2-5H,6-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYAJDTZYMKHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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